molecular formula C11H13FO3 B3347558 2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester CAS No. 1394964-61-4

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester

Cat. No.: B3347558
CAS No.: 1394964-61-4
M. Wt: 212.22 g/mol
InChI Key: IKNYTIDTGAHUDO-UHFFFAOYSA-N
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Description

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid esters This compound is characterized by the presence of a fluorine atom at the second position, a 1-methylethoxy group at the third position, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester typically involves the esterification of 2-Fluoro-3-(1-methylethoxy)-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Reduction reactions are usually conducted in anhydrous conditions using lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Fluoro-3-(1-methylethoxy)-benzoic acid and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Fluoro-3-(1-methylethoxy)-benzyl alcohol.

Scientific Research Applications

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(1-methylethoxy)-benzoic acid: The carboxylic acid analog of the ester.

    2-Fluoro-3-(1-methylethoxy)-benzyl alcohol: The reduced form of the ester.

    2-Fluoro-3-(1-methylethoxy)-benzonitrile: A nitrile derivative with similar structural features.

Uniqueness

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester is unique due to the combination of its fluorine atom, 1-methylethoxy group, and methyl ester functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-fluoro-3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(2)15-9-6-4-5-8(10(9)12)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYTIDTGAHUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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